Zanubrutinib

描述

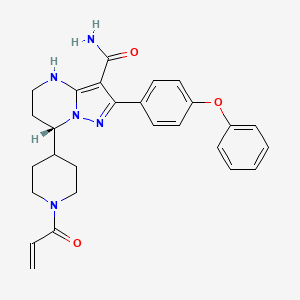

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(7S)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOAOAWBMHREKO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC(CC1)[C@@H]2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026208 | |

| Record name | Zanubrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1691249-45-2 | |

| Record name | (7S)-4,5,6,7-Tetrahydro-7-[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1691249-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zanubrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1691249452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanubrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zanubrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZANUBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG9MHG098Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Zanubrutinib in B-Cell Malignancies

Executive Summary

Zanubrutinib (marketed as Brukinsa™) is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK). It is a cornerstone therapy for various B-cell malignancies. This document provides a comprehensive technical overview of this compound's mechanism of action, from its molecular interactions to its clinical effects. It details the core signaling pathways, presents key quantitative data on potency and efficacy, and outlines the experimental protocols used to characterize this targeted agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

The B-Cell Receptor (BCR) Signaling Pathway and the Role of BTK

The B-cell receptor (BCR) signaling pathway is fundamental for the development, proliferation, and survival of both normal and malignant B-lymphocytes.[1][2] In many B-cell cancers, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), this pathway is constitutively active, providing a critical survival advantage to the neoplastic cells.[3][4]

Bruton's tyrosine kinase (BTK), a member of the Tec family of non-receptor tyrosine kinases, is a central signaling molecule in this cascade.[5][6] Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK.[5] Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which triggers signaling cascades involving phosphatidylinositol 3-kinase (PI3K)/AKT and nuclear factor-κB (NF-κB).[5][7] These pathways are essential for maintaining cell adhesion, proliferation, and survival.[1][4]

Core Mechanism of Action of this compound

This compound exerts its therapeutic effect by potently and irreversibly inhibiting the enzymatic activity of BTK.[6]

3.1 Covalent Modification of BTK: The core mechanism involves the formation of a stable, covalent bond between this compound and the cysteine residue at position 481 (Cys481) within the ATP-binding domain of the BTK enzyme.[3][5][8] This irreversible binding permanently blocks the kinase activity of BTK, thereby preventing the transduction of downstream survival signals originating from the BCR.[1][5] By halting this critical pathway, this compound inhibits the proliferation and survival of malignant B-cells, ultimately leading to apoptosis (programmed cell death).[4][5]

Pharmacodynamics: Complete and Sustained BTK Occupancy

The clinical efficacy of an irreversible inhibitor is closely linked to its ability to engage its target. Pharmacodynamic studies show that this compound achieves complete and sustained occupancy of the BTK protein in both peripheral blood mononuclear cells (PBMCs) and lymph node tissues.[8] At the recommended total daily dose of 320 mg, the median steady-state BTK occupancy in peripheral blood is maintained at 100% over a 24-hour period.[4] Notably, the 160 mg twice-daily (BID) dosing regimen was found to provide more consistent and complete BTK occupancy in lymph nodes compared to the 320 mg once-daily (QD) regimen, which supported its selection for clinical investigation.[8][9]

| Parameter | Finding | Source(s) |

| PBMC BTK Occupancy | Median >95% at all tested doses (40mg QD to 160mg BID) | [9] |

| Steady-State PBMC Occupancy | Maintained at 100% over 24h at 320mg total daily dose | [4] |

| Lymph Node BTK Occupancy | Sustained complete (>95%) occupancy more frequent with 160mg BID (89%) vs. 320mg QD (50%) | [9] |

Kinase Selectivity Profile

This compound was specifically engineered to maximize BTK inhibition while minimizing off-target activity against other kinases, such as ITK, EGFR, and TEC.[6][10] This high selectivity is thought to contribute to its favorable safety profile compared to the first-generation BTK inhibitor, ibrutinib, with lower incidences of adverse events like atrial fibrillation and diarrhea.[11][12]

| Kinase Target | IC50 (nM) - this compound | IC50 (nM) - Ibrutinib | IC50 (nM) - Acalabrutinib | Source(s) |

| BTK | 0.46 - 0.71 | ~1.5 | 3.0 - 5.1 | [13][14][15] |

| ITK | 60.1 | 3.1 | >1000 | [12] |

| EGFR | 2.0 | - | >1000 | [13] |

| TEC | 2.0 | - | >1000 | [13] |

| IC50 (half-maximal inhibitory concentration) values are from various biochemical assays; lower values indicate higher potency. |

Summary of Clinical Efficacy

This compound has demonstrated significant clinical activity across a range of B-cell malignancies. Clinical trials have consistently shown high overall response rates and durable responses.

| Malignancy | Clinical Trial | Treatment Line | Overall Response Rate (ORR) | Complete Response (CR) | Key Finding | Source(s) |

| CLL/SLL | Phase 1 (NCT02343120) | R/R and TN | 96.2% | 2.6% | 100% estimated 12-month PFS. | [2][9][11] |

| Mantle Cell Lymphoma (MCL) | Phase 2 (BGB-3111-206) | R/R | 84.0% | 59.0% | Led to accelerated FDA approval. | [16] |

| Mantle Cell Lymphoma (MCL) | Phase 1 (BGB-3111-AU-003) | R/R | 86.5% | 29.7% | Median duration of response was 17.1 months. | [16] |

| R/R: Relapsed/Refractory; TN: Treatment-Naïve; CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; PFS: Progression-Free Survival. |

Experimental Protocols and Workflows

Characterizing the activity of this compound involves several key experimental methodologies.

7.1 Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK protein. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.

Methodology:

-

Pre-incubation: Recombinant human BTK is pre-incubated with serial dilutions of this compound for 60 minutes at room temperature in an appropriate assay buffer.[17]

-

Reaction Initiation: The kinase reaction is started by adding ATP and a biotinylated peptide substrate.[17]

-

Reaction Incubation: The mixture is incubated for 60 minutes at room temperature to allow for peptide phosphorylation.

-

Detection: The reaction is stopped, and detection reagents are added. These typically include a Europium cryptate-labeled anti-phosphotyrosine antibody (donor) and streptavidin-conjugated XL665 (acceptor).[17]

-

Signal Reading: The plate is incubated for 60 minutes, and the TR-FRET signal (ratio of fluorescence at 665 nm to 620 nm) is read on a compatible plate reader. The signal is proportional to the level of peptide phosphorylation.[17]

-

Data Analysis: The data are plotted as percent inhibition versus compound concentration, and the IC50 value is determined using a four-parameter logistic equation.

7.2 Protocol 2: Cellular BTK Occupancy Assay

This assay measures the percentage of BTK enzyme that is bound by this compound within cells, providing a direct measure of target engagement.

Methodology:

-

Cell Treatment: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and treated with varying concentrations of this compound for 1-2 hours.[18]

-

Cell Lysis: Cells are washed and lysed to release intracellular proteins.

-

Probe Incubation: The cell lysate is incubated with a biotinylated covalent BTK probe. This probe binds to the Cys481 site of any BTK enzyme that has not been inhibited by this compound.[18]

-

Capture and Detection (ELISA):

-

The lysate is transferred to a streptavidin-coated plate to capture the biotinylated probe-BTK complex.

-

An anti-BTK primary antibody is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

A colorimetric substrate is added, and the absorbance is measured.

-

-

Data Analysis: The signal is inversely proportional to the level of BTK occupancy by this compound. The percentage of occupancy is calculated relative to an untreated control sample.[18]

7.3 Protocol 3: Western Blot for BTK Phosphorylation

This method assesses the functional consequence of BTK inhibition by measuring the phosphorylation status of BTK and its downstream targets in a cellular context.

Methodology:

-

Cell Culture and Treatment: A relevant B-cell lymphoma cell line (e.g., REC-1) is cultured. Cells are pre-treated with this compound for 1-2 hours.[12]

-

BCR Stimulation: Cells are stimulated with an anti-IgM antibody to activate the BCR signaling pathway.

-

Protein Extraction: Cells are harvested and lysed at various time points post-stimulation. Total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated BTK (p-BTK).

-

The membrane is washed and incubated with an HRP-conjugated secondary antibody.

-

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The membrane is stripped and re-probed for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Band intensities are quantified to determine the relative level of BTK phosphorylation.

Conclusion

This compound is a highly optimized second-generation BTK inhibitor. Its mechanism of action is centered on the irreversible covalent inhibition of BTK, a critical kinase in the B-cell receptor signaling pathway. This targeted inhibition leads to the apoptosis of malignant B-cells. The superior selectivity profile of this compound, combined with its ability to achieve complete and sustained target occupancy, translates into robust clinical efficacy and a favorable safety profile in the treatment of B-cell malignancies. The experimental methodologies outlined herein provide a framework for the continued investigation and characterization of BTK inhibitors in preclinical and clinical research.

References

- 1. A Review of the Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel therapeutic option for the treatment of B-cell neoplasms | Majeranowski | Acta Haematologica Polonica [journals.viamedica.pl]

- 3. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Population Pharmacokinetic Analysis of the BTK Inhibitor this compound in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Phase 1 study of the selective BTK inhibitor this compound in B-cell malignancies and safety and efficacy evaluation in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Bruton tyrosine kinase inhibitor this compound (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Differential effects of BTK inhibitors ibrutinib and this compound on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. journals.viamedica.pl [journals.viamedica.pl]

- 17. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. researchgate.net [researchgate.net]

Zanubrutinib's Interaction with Bruton's Tyrosine Kinase: A Deep Dive into Binding Kinetics and Affinity

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics and affinity of zanubrutinib, a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor. By elucidating the quantitative and methodological details of this interaction, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's mechanism of action at the molecular level.

Executive Summary

This compound is an irreversible inhibitor that forms a covalent bond with cysteine 481 (Cys481) in the ATP-binding pocket of BTK.[1] This targeted covalent modification leads to sustained inhibition of BTK's enzymatic activity, effectively blocking downstream signaling pathways crucial for B-cell proliferation and survival.[1] Preclinical and clinical studies have demonstrated that this compound's optimized chemical structure results in greater selectivity and more complete and sustained BTK occupancy compared to the first-generation inhibitor, ibrutinib.[2][3] This enhanced pharmacodynamic profile is believed to contribute to its clinical efficacy and safety.

Quantitative Binding and Inhibition Data

The potency and selectivity of this compound have been extensively characterized through a variety of biochemical and cellular assays. The following tables summarize the key quantitative data regarding its binding affinity and inhibitory activity against BTK and a panel of off-target kinases.

Table 1: this compound Biochemical Potency and Covalent Binding Efficiency for BTK

| Parameter | Value | Method | Reference |

| IC50 (Biochemical) | 0.3 nM | TR-FRET | [2] |

| k_inact/K_i_ | 2.79 x 10^5 M⁻¹s⁻¹ | Biochemical Assay | N/A |

Table 2: this compound Cellular BTK Inhibition

| Cell Line | Assay Type | IC50 Value |

| REC-1 (Mantle Cell Lymphoma) | Cell Viability | 0.9 nM |

| TMD8 (ABC-DLBCL) | Cell Viability | 0.4 nM |

| OCI-Ly-10 (ABC-DLBCL) | Cell Viability | 1.5 nM |

Table 3: Selectivity Profile of this compound Against Off-Target Kinases (Biochemical IC50)

| Kinase | IC50 (nM) |

| BTK | 0.5 |

| TEC | 88 |

| EGFR | 42 |

| ITK | >1000 |

| JAK3 | 2754 |

| Data compiled from KINOMEscan and other biochemical assays.[4][5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the binding kinetics and affinity of this compound.

Biochemical BTK Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by recombinant BTK. A europium-labeled anti-phosphotyrosine antibody (donor) and an allophycocyanin-labeled streptavidin (acceptor) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal. Inhibition of BTK by this compound leads to a decrease in this signal.[7]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

-

This compound is serially diluted in DMSO and then further diluted in assay buffer.

-

Recombinant human BTK enzyme is diluted in assay buffer.

-

Substrate solution containing a biotinylated peptide and ATP is prepared in assay buffer.

-

Detection solution containing europium-labeled anti-phosphotyrosine antibody and allophycocyanin-labeled streptavidin is prepared in a detection buffer.

-

-

Assay Procedure:

-

Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of diluted BTK enzyme solution to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of the substrate solution to each well.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect phosphorylation by adding 10 µL of the detection solution.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the ratio of acceptor to donor emission.

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

-

In Vivo BTK Occupancy Assay (ELISA-based)

This assay measures the percentage of BTK enzyme that is bound by this compound in biological samples, such as peripheral blood mononuclear cells (PBMCs).

Principle: This method quantifies both the total BTK protein and the amount of free (unoccupied) BTK. The percentage of BTK occupancy is then calculated.

Protocol:

-

Sample Collection and Processing:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Lyse the PBMCs to release cellular proteins.

-

-

Total BTK Measurement:

-

Coat a 96-well plate with an anti-BTK capture antibody.

-

Add cell lysates to the wells to capture total BTK protein.

-

Detect the captured BTK using a labeled secondary anti-BTK antibody.

-

-

Free BTK Measurement:

-

In a separate plate coated with NeutrAvidin, add a biotinylated-zanubrutinib probe.

-

Add cell lysates. The probe will bind to the unoccupied active sites of BTK.

-

Detect the captured probe-bound BTK using a labeled antibody.[9]

-

-

Data Analysis:

Visualizing the Molecular Interactions and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the BTK signaling pathway, the mechanism of this compound's covalent binding, and the workflow of a typical kinase inhibition assay.

Caption: The BTK signaling pathway and this compound's mechanism of action.

Caption: Two-step mechanism of this compound's irreversible covalent binding to BTK.

Caption: Experimental workflow for a TR-FRET based biochemical kinase inhibition assay.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Phase 1 study of the selective BTK inhibitor this compound in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Pharmacodynamics of Zanubrutinib: A Technical Guide

Zanubrutinib is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant efficacy in the treatment of various B-cell malignancies.[1][2] Developed to improve upon the first-generation BTK inhibitor, ibrutinib, this compound was designed for greater specificity to the BTK target, aiming to minimize off-target effects and enhance its safety profile.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data from various nonclinical studies.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of this compound is characterized by rapid oral absorption and elimination.[4] Preclinical studies have been instrumental in defining its absorption, distribution, metabolism, and excretion (ADME) properties.

Following oral administration, this compound is quickly absorbed, reaching maximum plasma concentration (Tmax) in approximately 2 hours.[2][4] The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) have been shown to increase in a dose-proportional manner.[4][5] Due to its relatively short half-life of about 2 to 4 hours, there is minimal systemic accumulation with repeated dosing.[2][4][5]

This compound exhibits extensive tissue distribution, with a volume of distribution at a steady state of 881 liters.[2][4] It is approximately 94% bound to human plasma proteins.[2][4] The metabolism of this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[4] Elimination occurs mainly through feces, with about 87% of a single dose recovered in feces (38% as unchanged drug) and a smaller portion (around 8%) in urine (<1% as unchanged drug).[2][4]

| Parameter | Value | Species | Reference |

| Tmax (Time to Maximum Concentration) | ~2 hours | Human (Clinical Data) | [2][4] |

| t½ (Half-life) | ~2-4 hours | Human (Clinical Data) | [2][5] |

| Protein Binding | ~94% | Human Plasma | [2][4] |

| Volume of Distribution (Vd) | 881 L | Human (Clinical Data) | [2][4] |

| Clearance (CL/F) | 182 L/h | Human (Clinical Data) | [2][4] |

| Primary Metabolism | CYP3A4 | In vitro | [4] |

| Primary Route of Excretion | Feces | Human (Clinical Data) | [2][4] |

Pharmacodynamics: Potent and Selective BTK Inhibition

This compound's therapeutic effect stems from its highly potent and selective inhibition of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][6] This pathway is vital for the proliferation, trafficking, and survival of both normal and malignant B-cells.[1][2]

This compound forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1][6] This irreversible binding permanently inactivates the kinase, preventing it from activating downstream signaling pathways necessary for B-cell survival, such as the PI3K-AKT and NF-κB pathways.[1][6] The result is the induction of apoptosis (programmed cell death) in malignant B-cells.[1][6]

A key feature of this compound is its high selectivity for BTK with minimal off-target effects on other kinases like ITK, EGFR, and TEC family kinases, which is an improvement over the first-generation inhibitor ibrutinib.[2][5] This increased selectivity is thought to contribute to its favorable safety profile.[6][7]

The pharmacodynamic effect of this compound is effectively measured by BTK occupancy. In preclinical models and clinical studies, this compound has demonstrated the ability to achieve complete and sustained BTK occupancy in both peripheral blood mononuclear cells (PBMCs) and lymph nodes.[2][8] At a total daily dose of 320 mg in patients, the median steady-state BTK occupancy in peripheral blood was maintained at 100% over a 24-hour period.[2]

| Parameter | Value | Assay Type | Reference |

| BTK IC50 | 0.5 nM | Biochemical Kinase Assay | [9] |

| Ibrutinib BTK IC50 | 1.5 nM | Biochemical Kinase Assay | [9] |

| Acalabrutinib BTK IC50 | 5.1 nM | Biochemical Kinase Assay | [9] |

| BTK Occupancy (Peripheral Blood) | 100% (median steady-state) | Patient-derived PBMCs | [2] |

| BTK Occupancy (Lymph Node) | >95% | Patient-derived tissue | [5] |

Key Signaling Pathway and Experimental Workflows

To better understand the mechanism and preclinical evaluation of this compound, the following diagrams illustrate the core signaling pathway and typical experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Phase 1 study of the selective BTK inhibitor this compound in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. onclive.com [onclive.com]

- 8. ashpublications.org [ashpublications.org]

- 9. tandfonline.com [tandfonline.com]

Zanubrutinib target selectivity profile versus other kinases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the kinase selectivity profile of zanubrutinib, a next-generation Bruton's tyrosine kinase (BTK) inhibitor. By minimizing off-target kinase inhibition, this compound is designed to enhance therapeutic efficacy while improving upon the safety profile of first-generation BTK inhibitors.[1] This document provides a comprehensive overview of its selectivity, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction to this compound and BTK Inhibition

This compound is a potent, selective, and irreversible small-molecule inhibitor of Bruton's tyrosine kinase.[2][3] BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) and cytokine receptor pathways, making it a key therapeutic target in various B-cell malignancies.[3] By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, this compound effectively blocks its downstream signaling, leading to the inhibition of B-cell proliferation and survival.[3]

A key differentiator for this compound is its high selectivity for BTK with minimal inhibition of other kinases, such as TEC-family and EGFR-family kinases.[2] Off-target inhibition of these kinases by other BTK inhibitors, such as ibrutinib, has been associated with adverse effects like diarrhea, rash, and an increased risk of bleeding and atrial fibrillation.[4]

Comparative Kinase Inhibition Profile

The selectivity of this compound has been extensively characterized through in vitro enzymatic and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against BTK and a panel of other kinases, in comparison to the first-generation BTK inhibitor, ibrutinib. Lower IC50 values indicate greater potency.

Table 1: Biochemical IC50 Values of this compound and Ibrutinib Against Selected Kinases

| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Fold Selectivity (this compound vs. Ibrutinib) |

| BTK | <1 | <1 | - |

| ITK | 29.2 | 1.9 | 15.4x less potent |

| TEC | 2.0 | 2.2 | ~1x |

| EGFR | >1000 | 9.4 | >106x less potent |

| ERBB2 (HER2) | >1000 | 27 | >37x less potent |

| ERBB4 (HER4) | 135 | 4.6 | 29.3x less potent |

| JAK3 | 31.8 | 16.6 | 1.9x less potent |

| SRC | 2.5 | 3.5 | 1.4x more potent |

| LCK | 3.5 | 4.8 | 1.4x more potent |

| FYN | 1.4 | 2.1 | 1.5x more potent |

| BLK | 0.8 | 1.2 | 1.5x more potent |

Data compiled from preclinical studies. Actual values may vary between different experimental setups.

Table 2: Cellular IC50 Values of this compound and Ibrutinib in Platelet Aggregation Assays

| Assay | This compound IC50 (µM) | Ibrutinib IC50 (µM) |

| GPVI-mediated platelet aggregation | 0.094 | 0.025 |

This data suggests that this compound is approximately 4 times less potent than ibrutinib in inhibiting GPVI-mediated platelet aggregation, which is a BTK-dependent process in platelets.[5]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

BTK Signaling Pathway and Inhibition

Experimental Workflow for Kinase Selectivity Profiling

Detailed Experimental Methodologies

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a high-throughput method used to quantitatively measure the binding of a compound to a large panel of kinases.

-

Principle : This assay is based on a competitive displacement of an immobilized, active-site directed ligand by the test compound. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

-

Methodology :

-

Kinase Preparation : A large panel of human kinases are expressed as fusions with a DNA tag for quantification.

-

Ligand Immobilization : A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

-

Competition Assay : The test compound (e.g., this compound) is incubated with the kinase and the immobilized ligand. The test compound competes for binding to the kinase's ATP-binding site.

-

Quantification : After incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

-

Data Analysis : Results are typically expressed as a percentage of the control (vehicle-treated) sample. This data can be used to calculate the dissociation constant (Kd) or the percentage of inhibition at a specific concentration.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a common method for determining the potency of kinase inhibitors in a biochemical format.

-

Principle : This assay measures the inhibition of substrate phosphorylation by a kinase. A europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.

-

Methodology :

-

Reagent Preparation : Prepare assay buffer, kinase, substrate (e.g., a biotinylated peptide), and ATP solutions.

-

Compound Pre-incubation : The test compound is pre-incubated with the kinase to allow for binding.

-

Kinase Reaction : The reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a defined period.

-

Detection : A solution containing a Eu-labeled anti-phospho-substrate antibody and a streptavidin-acceptor conjugate is added to stop the reaction and initiate the detection process.

-

Signal Reading : The plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

Data Analysis : The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

-

Cell-Based EGFR Phosphorylation Assay

This type of assay assesses the ability of a compound to inhibit the phosphorylation of a specific kinase within a cellular context.

-

Principle : The inhibition of EGFR autophosphorylation is measured in a cell line that expresses EGFR, such as the A431 human epidermoid carcinoma cell line.

-

Methodology :

-

Cell Culture and Seeding : A431 cells are cultured and seeded into multi-well plates.

-

Compound Treatment : Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period.

-

Stimulation : Cells are stimulated with epidermal growth factor (EGF) to induce EGFR autophosphorylation.

-

Cell Lysis : The cells are lysed to release cellular proteins.

-

Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

-

Western Blotting or ELISA :

-

Western Blot : Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EGFR and total EGFR.

-

ELISA : Lysates are added to wells of an ELISA plate coated with an EGFR capture antibody, followed by detection with an antibody specific for phosphorylated EGFR.

-

-

Data Analysis : The signal from the phosphorylated EGFR is normalized to the signal from the total EGFR to determine the extent of inhibition.

-

Conclusion

The comprehensive kinase selectivity profile of this compound demonstrates its designed-in specificity for BTK.[2] Compared to the first-generation inhibitor ibrutinib, this compound exhibits significantly less inhibition of several off-target kinases, particularly those in the EGFR family.[2][4] This enhanced selectivity is a key molecular feature that contributes to its distinct clinical profile, potentially leading to a lower incidence of certain adverse events.[4] The detailed experimental methodologies provided herein offer a framework for the continued investigation and characterization of the selectivity of kinase inhibitors in drug discovery and development.

References

The Molecular Architecture of Precision: Unraveling Zanubrutinib's High Selectivity for BTK

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zanubrutinib, a next-generation Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated a superior safety and tolerability profile in clinical settings compared to its first-generation predecessor, ibrutinib. This advantage is intrinsically linked to its heightened selectivity for BTK, minimizing off-target inhibition of other kinases that can lead to adverse events. This in-depth technical guide elucidates the molecular underpinnings of this compound's remarkable selectivity. Through a detailed examination of its binding kinetics, structural interactions with the BTK active site, and comparative analysis with off-target kinases, we provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Selective BTK Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase pivotal to the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells.[1] Dysregulation of this pathway is a hallmark of numerous B-cell malignancies, making BTK a prime therapeutic target.[1] The first-in-class BTK inhibitor, ibrutinib, validated this approach; however, its clinical utility has been hampered by off-target effects, including cardiac arrhythmias, bleeding, and gastrointestinal toxicities.[2][3] These adverse events are largely attributed to the unintended inhibition of other structurally related kinases, such as those in the TEC and EGFR families.[2]

This compound was engineered to overcome these limitations by maximizing BTK occupancy while minimizing off-target kinase inhibition.[4] This enhanced selectivity translates to a more favorable safety profile, as evidenced by lower rates of atrial fibrillation and other adverse events in clinical trials.[2][3] This guide delves into the precise molecular mechanisms that afford this compound its high degree of selectivity.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is quantitatively assessed by comparing its inhibitory potency against the intended target versus a panel of other kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. As the data in Table 1 illustrates, this compound exhibits significantly greater selectivity for BTK compared to ibrutinib.

Table 1: Comparative IC50 Values of this compound and Ibrutinib Against a Panel of Kinases

| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Selectivity Ratio (Ibrutinib IC50 / this compound IC50) |

| BTK | <1 | 0.5 | ~0.5 |

| EGFR | >1000 | 7.8 | >128 |

| ITK | 6.7 | 10.7 | 1.6 |

| TEC | 2.0 | 78 | 39 |

| JAK3 | >1000 | 16.2 | >61 |

| HER2 | >1000 | 9.4 | >106 |

| HER4 | >1000 | 5.6 | >178 |

| BLK | 3.1 | 3.5 | 1.1 |

Data compiled from preclinical comparative guides and published research.

These data clearly demonstrate that while both drugs are potent inhibitors of BTK, this compound is markedly less active against key off-target kinases such as EGFR, TEC, and JAK3. For instance, this compound is over 128 times more selective for BTK over EGFR compared to ibrutinib. This differential activity is a cornerstone of its improved safety profile.

The Molecular Basis of Selectivity: A Structural Perspective

The high selectivity of this compound for BTK can be attributed to its unique chemical structure and the specific molecular interactions it forms within the ATP-binding pocket of the kinase. Both this compound and ibrutinib are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5][6] However, the subtle yet significant differences in their binding modes are critical to understanding this compound's superior selectivity.

Analysis of the co-crystal structure of this compound in complex with the BTK kinase domain (PDB ID: 6J6M) reveals key interactions that contribute to its high affinity and selectivity.[7] Similarly, the structure of ibrutinib bound to BTK (PDB ID: 5P9J) provides a basis for comparison.[8]

A notable distinction in their binding is an additional hydrogen bond formed between this compound and the main chain of Met477 in the hinge region of BTK.[3] This interaction, which is absent in the ibrutinib-BTK complex, likely contributes to a more stable and specific binding of this compound.

Furthermore, the overall conformation of this compound within the binding pocket is optimized for interactions with BTK-specific residues. The structural differences in the active sites of off-target kinases, such as variations in the amino acid residues lining the ATP-binding pocket, create a less favorable environment for this compound binding. For example, the active sites of EGFR and other TEC family kinases have distinct topographies and charge distributions that do not accommodate the specific chemical moieties of this compound as effectively as the BTK active site. This results in weaker binding and lower inhibitory activity against these off-target kinases.

Signaling Pathways and Experimental Workflows

To visualize the context of BTK inhibition and the methodologies used to assess selectivity, the following diagrams are provided.

Caption: BTK Signaling Pathway and this compound's Point of Intervention.

Caption: Experimental Workflow for Determining Kinase Inhibitor Selectivity.

Caption: Logical Flow of this compound's Molecular Selectivity.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are outlines of the key assays employed.

In Vitro Kinase Inhibition Assays

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.

-

LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific):

-

Principle: A competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test inhibitor. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal.

-

Procedure Outline:

-

Test compounds are serially diluted and added to a 384-well plate.

-

A mixture of the target kinase and a europium-labeled anti-tag antibody is added.

-

An Alexa Fluor™ 647-labeled kinase tracer is added.

-

The plate is incubated at room temperature for 1 hour.

-

The FRET signal is measured on a compatible plate reader. A decrease in FRET corresponds to inhibitor binding.

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

-

-

ADP-Glo™ Kinase Assay (Promega):

-

Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.

-

Procedure Outline:

-

The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test inhibitor.

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Luminescence is measured using a luminometer.

-

-

Data Analysis: Inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined from the dose-response curves.

-

Cellular Assays for Target Engagement and Pathway Inhibition

These assays assess the inhibitor's activity within a cellular context, providing a more physiologically relevant measure of potency and selectivity.

-

NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega):

-

Principle: This assay measures the binding of a test compound to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET). A NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer are used.

-

Procedure Outline:

-

Cells are transfected with a vector encoding the NanoLuc®-kinase fusion protein.

-

The transfected cells are plated and treated with the test compound.

-

The NanoBRET™ tracer and Nano-Glo® substrate are added.

-

The BRET signal is measured. A decrease in the BRET signal indicates competitive binding of the test compound.

-

-

Data Analysis: Cellular EC50 values, representing the concentration required for 50% target engagement, are calculated from the dose-response data.

-

-

Phospho-protein Western Blot or ELISA:

-

Principle: These methods measure the phosphorylation status of the target kinase or its downstream substrates in cells treated with the inhibitor. A reduction in phosphorylation indicates target inhibition.

-

Procedure Outline:

-

Relevant cell lines are treated with varying concentrations of the inhibitor.

-

Cells are lysed, and protein concentrations are determined.

-

For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target protein.

-

For ELISA, cell lysates are added to plates coated with a capture antibody, and a detection antibody specific for the phosphorylated protein is used to generate a colorimetric or fluorescent signal.

-

-

Data Analysis: The ratio of phosphorylated to total protein is quantified, and EC50 values are determined from the dose-response curves.

-

Conclusion

The enhanced selectivity of this compound for BTK is a testament to the power of structure-guided drug design. By optimizing the chemical structure to maximize favorable interactions within the BTK active site and minimize binding to off-target kinases, this compound achieves a superior kinase inhibition profile. This molecular precision translates directly into a more favorable clinical safety profile, offering a significant advantage in the treatment of B-cell malignancies. The detailed understanding of the molecular basis for this selectivity, as outlined in this guide, provides a valuable framework for the continued development of next-generation kinase inhibitors with improved therapeutic indices.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. How does this compound compare to other Bruton's tyrosine kinase inhibitors? [synapse.patsnap.com]

- 3. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.com]

- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

An In-depth Technical Guide to Zanubrutinib's Impact on B-cell Receptor Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zanubrutinib (Brukinsa®) is a second-generation, highly selective, and potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is fundamental for the proliferation, survival, and activation of B-cells, and its dysregulation is a key driver in various B-cell malignancies.[3][4] this compound was designed to improve upon first-generation BTK inhibitors by maximizing on-target BTK occupancy while minimizing off-target kinase inhibition, leading to a more favorable safety profile without compromising efficacy.[5][6] This document provides a detailed technical overview of this compound's mechanism of action, its effects on BCR signaling, quantitative data on its inhibitory activity, and the experimental protocols used to characterize its function.

Core Mechanism of Action: Irreversible BTK Inhibition

The primary mechanism of this compound is the specific and irreversible inhibition of BTK.[2] It forms a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[1][2] This irreversible binding permanently inactivates the kinase, preventing it from phosphorylating downstream substrates and transducing signals.[1]

The activation of the BCR pathway begins when an antigen binds to the receptor, leading to the activation of SRC-family kinases like LYN and SYK.[3][4] These kinases phosphorylate adaptor molecules, creating a signalosome that recruits and activates BTK.[4] Activated BTK then phosphorylates and activates Phospholipase C gamma 2 (PLCγ2).[2] By irreversibly binding to BTK, this compound acts as a critical circuit breaker in this cascade. This blockade halts the generation of second messengers (IP3 and DAG), which in turn suppresses major downstream pro-survival pathways, including nuclear factor-κB (NF-κB) and PI3K-AKT.[2] The ultimate result is the inhibition of B-cell proliferation and the induction of apoptosis in malignant B-cells.[1][2]

Quantitative Analysis of Kinase Inhibition

This compound's efficacy is rooted in its high potency against BTK and its high selectivity, meaning it has significantly less activity against other kinases. This minimizes off-target effects commonly associated with first-generation BTK inhibitors like ibrutinib, such as rash and diarrhea (linked to EGFR inhibition) or bleeding (linked to TEC family kinase inhibition).[5][7][8]

Data Presentation

The following tables summarize the quantitative data on this compound's inhibitory activity and selectivity.

Table 1: Biochemical and Cellular Inhibitory Activity of this compound

| Target | Assay Type | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|---|

| BTK | Enzymatic Assay | - | 0.71 nM | [3] |

| p-BTK (Y223) | Cellular Assay | Ramos | 1.8 nM | [3] |

| BTK-dependent Platelet Aggregation | Cellular Assay | Human Platelets | 94 nM | [9] |

| Cell Viability | Cellular Assay | REC-1 (MCL) | 0.9 nM | [3][10] |

| Cell Viability | Cellular Assay | TMD8 (ABC-DLBCL) | 0.4 nM | [3][10] |

| Cell Viability | Cellular Assay | OCI-Ly-10 (ABC-DLBCL) | 1.5 nM |[3][10] |

Table 2: Comparative Kinase Selectivity Profile (IC₅₀ nM)

| Kinase | This compound | Ibrutinib | Selectivity Ratio (Ibrutinib IC₅₀ / this compound IC₅₀) | Biological Relevance | Reference |

|---|---|---|---|---|---|

| BTK (On-Target) | <1 nM | <1 nM | ~1 | Therapeutic Target | [11] |

| ITK | 60.1 nM | 3.1 nM | 0.05 | T-cell & NK-cell function | [11] |

| TEC | 2.9 nM | 11.2 nM | 3.86 | Platelet aggregation, bleeding risk | [5][7] |

| EGFR | >10,000 nM | 9.5 nM | >1052 | Rash, diarrhea | [5][10] |

| HER2 | >10,000 nM | 30.0 nM | >333 | Off-target toxicity | [5][7] |

| JAK3 | 215 nM | 480 nM | 2.23 | Off-target toxicity |[5][10] |

Pharmacodynamics: Sustained Target Engagement In Vivo

A key differentiator for this compound is its ability to achieve and maintain complete or near-complete BTK occupancy in both peripheral blood and lymph nodes.[12] This sustained target engagement is crucial for durable therapeutic responses. Clinical studies have demonstrated that a total daily dose of 320 mg (administered as 160 mg twice daily or 320 mg once daily) results in median steady-state BTK occupancy of 100% in peripheral blood mononuclear cells (PBMCs).[13][14] Importantly, the twice-daily regimen achieved a higher median BTK occupancy in lymph node biopsies compared to the once-daily regimen.[15]

Table 3: BTK Occupancy in Patients with B-Cell Malignancies

| Regimen | Compartment | Median BTK Occupancy (Steady State) | Key Finding | Reference |

|---|---|---|---|---|

| 160 mg Twice Daily | Peripheral Blood (PBMCs) | 100% | Complete and sustained occupancy | [12][13] |

| 320 mg Once Daily | Peripheral Blood (PBMCs) | 100% | Complete and sustained occupancy | [12][13] |

| 160 mg Twice Daily | Lymph Node Tissue | 100% | Superior tissue penetration and occupancy | [14][15] |

| 320 mg Once Daily | Lymph Node Tissue | 94% | High, but numerically lower than twice-daily |[14][15] |

Experimental Protocols

Validating target engagement and cellular effects is critical in drug development. The following are detailed protocols for key assays used to characterize this compound's impact on the BCR pathway.

ELISA-Based BTK Occupancy Assay

This immunoassay is used to quantify the amount of free (unoccupied) BTK relative to the total BTK protein in cell lysates, providing a direct measure of target engagement.[12][15]

Methodology:

-

Sample Collection & Processing:

-

Collect peripheral blood or tissue biopsy samples at specified time points (e.g., pre-dose, post-dose).

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).

-

Lyse cell pellets with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris and collect the supernatant.[16]

-

-

Measurement of Free BTK:

-

Use 96-well plates pre-coated with NeutrAvidin.

-

Add a biotinylated-zanubrutinib probe to the wells. This probe will bind to the NeutrAvidin.

-

Add diluted cell lysates to the wells and incubate. The free BTK in the lysate will be captured by the immobilized biotinylated probe.[15]

-

Wash the wells to remove unbound proteins.

-

Add a primary anti-BTK detection antibody (e.g., from rabbit).

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

-

Add a colorimetric substrate (e.g., TMB) and measure the absorbance to quantify the amount of captured free BTK.

-

-

Measurement of Total BTK:

-

Use 96-well plates pre-coated with an anti-BTK capture antibody.

-

Add diluted cell lysates to the wells to capture all BTK protein, regardless of occupancy status.[15]

-

Wash the wells.

-

Detect the captured BTK using a different primary anti-BTK antibody and an enzyme-linked secondary antibody as described above.[15]

-

-

Calculation of BTK Occupancy:

-

Generate standard curves for both free and total BTK using recombinant BTK protein to determine concentrations in the samples.[16]

-

Calculate occupancy using the formula:

-

% BTK Occupancy = (1 - [Free BTK] / [Total BTK]) * 100

-

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound: a novel therapeutic option for the treatment of B-cell neoplasms | Majeranowski | Acta Haematologica Polonica [journals.viamedica.pl]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BTKi for patients with CLL: Class effects, guidelines, and real-world evidence [lymphomahub.com]

- 9. researchgate.net [researchgate.net]

- 10. The Bruton tyrosine kinase inhibitor this compound (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential effects of BTK inhibitors ibrutinib and this compound on NK-cell effector function in patients with mantle cell lymphoma | Haematologica [haematologica.org]

- 12. benchchem.com [benchchem.com]

- 13. Population Pharmacokinetic Analysis of the BTK Inhibitor this compound in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phase 1 study of the selective BTK inhibitor this compound in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Preclinical Anti-Tumor Efficacy of Zanubrutinib in Lymphoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical anti-tumor activity of Zanubrutinib, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor, in various lymphoma models. This compound has demonstrated significant efficacy in preclinical studies, leading to its successful clinical development and approval for the treatment of several B-cell malignancies. This document outlines the key preclinical data, detailed experimental methodologies, and the underlying mechanism of action of this compound in lymphoma.

Executive Summary

This compound is an irreversible BTK inhibitor that forms a covalent bond with the cysteine 481 residue in the active site of BTK. This action leads to the inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of malignant B-cells. Preclinical studies have consistently shown that this compound exhibits potent anti-tumor activity in a range of lymphoma subtypes, including mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL).

Quantitative Data Summary

The preclinical anti-tumor activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Activity of this compound in Lymphoma Cell Lines

| Cell Line | Lymphoma Subtype | Assay Type | IC50 Value | Reference |

| Jeko-1 | Mantle Cell Lymphoma (MCL) | Cell Proliferation | 1.487 µM | |

| Mino | Mantle Cell Lymphoma (MCL) | Cell Proliferation | 5.884 µM | |

| REC-1 | Mantle Cell Lymphoma (MCL) | Cell Viability | 0.9 nM | |

| TMD8 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | Cell Viability | 0.4 nM | |

| OCI-LY10 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | Cell Viability | Not Specified |

Table 2: In Vivo Efficacy of this compound in Lymphoma Xenograft Models

| Xenograft Model | Lymphoma Subtype | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| OCI-LY10 | Diffuse Large B-cell Lymphoma (DLBCL) | 2.5 mg/kg, p.o., BID | 76% | |

| OCI-LY10 | Diffuse Large B-cell Lymphoma (DLBCL) | 7.5 mg/kg, p.o., BID | 88% | |

| MCL PDX Model | Mantle Cell Lymphoma (MCL) | 30 mg/kg, oral gavage, twice a day | Significant tumor inhibition |

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of BTK, a key kinase in the BCR signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including PLCγ2, which ultimately activates transcription factors like NF-κB, promoting B-cell proliferation and survival. By blocking BTK, this compound effectively shuts down this pro-survival signaling in malignant B-cells.

Caption: this compound inhibits BTK, a key component of the BCR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the preclinical anti-tumor activity of this compound in lymphoma models.

Cell Viability Assay (MTT/CellTiter-Glo)

This assay is used to determine the effect of this compound on the viability and proliferation of lymphoma cell lines.

-

Cell Lines: Jeko-1, Mino, REC-1, TMD8 (or other relevant lymphoma cell lines).

-

Reagents:

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Solubilization solution (for MTT assay).

-

-

Procedure:

-

Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with varying concentrations of this compound or vehicle control (DMSO) and incubate for 72 hours.

-

For MTT assay, add MTT solution to each well and incubate for 4 hours. Then, add solubilization solution to dissolve the formazan crystals.

-

For CellTiter-Glo assay, add the reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for BTK Signaling

This method is used to assess the inhibitory effect of this compound on BTK autophosphorylation and downstream signaling pathways.

-

Cell Lines: Ramos, or other suitable B-cell lymphoma lines.

-

Reagents:

-

This compound (dissolved in DMSO).

-

Anti-human IgM for BCR stimulation.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: anti-p-BTK (Y223), anti-total BTK, anti-p-PLCγ2, anti-total PLCγ2, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and GAPDH (as a loading control).

-

HRP-conjugated secondary antibodies.

-

ECL substrate.

-

-

Procedure:

-

Culture lymphoma cells and treat with varying concentrations of this compound for 2-24 hours.

-

Stimulate the cells with anti-human IgM for 10 minutes to induce BTK phosphorylation.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to the total protein or loading control.

-

Caption: A generalized workflow for Western Blot analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis in lymphoma cells following treatment with this compound.

-

Cell Lines: Jeko-1, Mino, or other relevant lymphoma cell lines.

-

Reagents:

-

This compound (dissolved in DMSO).

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

-

Phosphate-buffered saline (PBS).

-

-

Procedure: 1

Zanubrutinib oral bioavailability and absorption in animal studies

An In-Depth Technical Guide to the Oral Bioavailability and Absorption of Zanubrutinib in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical oral bioavailability and absorption of this compound, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. The information is compiled from various animal studies to assist researchers and drug development professionals in understanding the pharmacokinetic profile of this important therapeutic agent.

Introduction

This compound is a potent and selective BTK inhibitor that has demonstrated significant efficacy in the treatment of various B-cell malignancies.[1][2][3][4] Its mechanism of action involves the irreversible inhibition of BTK, a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[1][5] Preclinical studies have indicated that this compound possesses favorable oral bioavailability.[2][6] This guide summarizes the available quantitative data on its oral pharmacokinetics in various animal models, details the experimental methodologies employed in these studies, and provides visualizations of relevant biological pathways and experimental workflows.

Oral Pharmacokinetics in Animal Models

Quantitative Pharmacokinetic Data

The following tables summarize the available oral pharmacokinetic parameters of this compound in different animal species.

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Clearance (mL/min/kg) | Species/Strain | Reference |

| 5 | 235 | - | 257 | 23.6 | 76.8 | Rat | [7] |

| 16 | - | - | - | - | - | Sprague-Dawley Rat | [8] |

Data for the 16 mg/kg dose was part of a drug-drug interaction study, and while the study was conducted, specific pharmacokinetic parameters for this compound alone were not detailed in the abstract.

Table 2: Oral Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg) | Route | Species/Strain | Reference |

| 30 | Intragastric | Mouse | [9] |

Specific pharmacokinetic parameters for this study were not available in the abstract.

Table 3: Unbound Brain-to-Plasma Concentration Ratio of this compound in Rats

| Parameter | Value | Species/Strain | Reference |

| Unbound Brain-to-Plasma Ratio | 3.5% | Rat | [5] |

Note: Comprehensive oral pharmacokinetic data for this compound in dogs and monkeys are not publicly available in the reviewed literature. Toxicology studies in dogs have been conducted, indicating systemic exposure, but specific bioavailability values have not been reported.[10]

Experimental Protocols

This section details the methodologies used in the preclinical evaluation of this compound's oral pharmacokinetics.

In Vivo Oral Pharmacokinetic Studies

A generalized protocol for conducting oral pharmacokinetic studies of this compound in animal models is described below.

Workflow for a Typical In Vivo Pharmacokinetic Study

References

- 1. benchchem.com [benchchem.com]

- 2. Phase 1 study of the selective BTK inhibitor this compound in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A rapid and sensitive UPLC-MS/MS method for the determination of this compound in beagle plasma and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The preclinical discovery and development of this compound for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. researchgate.net [researchgate.net]

- 9. Suitability of the cynomolgus monkey as an animal model for drug absorption studies of oral dosage forms from the viewpoint of gastrointestinal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nonclinical Safety Assessment of this compound: A Novel Irreversible BTK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Zanubrutinib In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro cell proliferation assays to evaluate the efficacy of zanubrutinib, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor. The protocols detailed below are designed for researchers in oncology, immunology, and drug development to assess the cytotoxic and anti-proliferative effects of this compound on various B-cell malignancy cell lines.

Introduction

This compound is a next-generation BTK inhibitor that works by covalently binding to the Cys481 residue in the active site of BTK. This irreversible inhibition blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. By disrupting this pathway, this compound effectively impedes downstream signaling cascades, including the PI3K-AKT and NF-κB pathways, ultimately leading to decreased cell proliferation and apoptosis.[1] This document provides detailed protocols for assessing the in vitro efficacy of this compound using common cell viability assays such as the MTT and CellTiter-Glo® methods.

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been quantified across various B-cell malignancy cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit cell proliferation by 50%, are summarized in the table below.

| Cell Line | Cancer Type | Assay Duration | IC50 (nM) |

| REC-1 | Mantle Cell Lymphoma (MCL) | 72 hours | 0.9 |

| TMD8 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 72 hours | 0.4 |

| OCI-Ly-10 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 72 hours | 1.5 |

BTK Signaling Pathway and this compound's Mechanism of Action

The B-cell receptor (BCR) signaling pathway is a critical cascade for B-cell development, activation, and survival. Upon antigen binding to the BCR, a series of downstream signaling events are initiated, with BTK playing a pivotal role. This compound exerts its therapeutic effect by irreversibly inhibiting BTK, thereby blocking this pro-survival signaling.

References

Application Notes and Protocols for In Vivo Evaluation of Zanubrutinib Efficacy

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the in-vivo efficacy of Zanubrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.

Introduction

This compound is a next-generation, irreversible BTK inhibitor designed for enhanced selectivity and sustained target engagement.[1] It functions by covalently binding to the Cys481 residue in the active site of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is fundamental for the proliferation, survival, and trafficking of both normal and malignant B-lymphocytes.[2] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK an attractive therapeutic target.[2] Preclinical evaluation of this compound in relevant animal models is a crucial step in understanding its anti-tumor activity, pharmacodynamics, and optimal dosing regimens.

Mechanism of Action: BTK Inhibition

This compound's primary mechanism of action involves the irreversible inhibition of BTK, which disrupts the downstream signaling cascade essential for malignant B-cell survival and proliferation.[1]

Figure 1: this compound's Inhibition of the BCR Signaling Pathway.

Recommended Animal Models

The selection of an appropriate animal model is critical for the successful in-vivo evaluation of this compound. Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are valuable tools. Immunocompromised mouse strains such as NOD-SCID IL2Rγnull (NSG) mice are often preferred for establishing these models.[3]

1. Cell Line-Derived Xenograft (CDX) Models:

CDX models are established by subcutaneously or intravenously injecting human B-cell malignancy cell lines into immunocompromised mice. These models are useful for initial efficacy screening and dose-finding studies.

-

Diffuse Large B-cell Lymphoma (DLBCL): OCI-LY10 and U2932 cell lines are commonly used.[4]

-

Mantle Cell Lymphoma (MCL): JeKo-1 and Mino cell lines are relevant choices.

-

Chronic Lymphocytic Leukemia (CLL): Due to the nature of CLL, establishing robust xenograft models can be challenging. However, co-injection with stromal cells or the use of specific transgenic mouse models can be employed.

2. Patient-Derived Xenograft (PDX) Models:

PDX models are generated by implanting fresh tumor tissue from patients with B-cell malignancies into immunocompromised mice.[5] These models are considered more clinically relevant as they better recapitulate the heterogeneity and molecular characteristics of the original tumor.[3]

-

Mantle Cell Lymphoma (MCL): PDX models have been successfully established and used to evaluate the efficacy of BTK inhibitors.

-

Diffuse Large B-cell Lymphoma (DLBCL): PDX models capture the molecular and biological heterogeneity of DLBCL.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | This compound Dose | Efficacy Endpoint | Result |

| DLBCL | OCI-LY10 Xenograft | 2.5 mg/kg, p.o., BID | Tumor Growth Inhibition (TGI) | 76% |

| DLBCL | OCI-LY10 Xenograft | 7.5 mg/kg, p.o., BID | Tumor Growth Inhibition (TGI) | 88% |

| MCL | PDX Model | 30 mg/kg, p.o., BID | Tumor Growth Inhibition | Significant inhibition |

Table 2: Clinical Efficacy of this compound in B-Cell Malignancies

| Cancer Type | Patient Population | This compound Dose | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) |

| MCL | Relapsed/Refractory | 160 mg BID | 84% | 77.9% | 33.0 months[6] |

| MCL | Relapsed/Refractory | 160 mg BID or 320 mg QD | 84% | 25% | 21.1 months[7] |

| CLL/SLL | Relapsed/Refractory | 160 mg BID | 96.2% | - | 100% at 12 months (estimated)[8] |

| MZL | Relapsed/Refractory | 160 mg BID | 68.2% | 25.8% | -[9] |

| DLBCL (non-GCB) | Relapsed/Refractory | 160 mg BID | 29.3% | 17.1% | 2.8 months[10] |

Table 3: Pharmacodynamic Profile of this compound (BTK Occupancy)

| Tissue | This compound Dose | Median BTK Occupancy (at trough) |

| Peripheral Blood Mononuclear Cells (PBMCs) | 160 mg BID | 100%[11] |

| Lymph Nodes | 160 mg BID | 100%[8] |

| PBMCs | 320 mg QD | 100%[11] |

| Lymph Nodes | 320 mg QD | 94%[8] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the in-vivo evaluation of this compound.

Figure 2: Experimental Workflow for In Vivo this compound Efficacy Studies.

Protocol 1: Establishment of a Subcutaneous B-Cell Lymphoma Xenograft Model